molecular formula C15H13N3O2S B8069510 Cancer-Targeting Compound 1

Cancer-Targeting Compound 1

Cat. No.: B8069510
M. Wt: 299.3 g/mol
InChI Key: OLHKCEIOFAUDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cancer-Targeting Compound 1 is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone, a thiazole, and a benzonitrile moiety

Preparation Methods

The synthesis of Cancer-Targeting Compound 1 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Synthesis of the thiazole ring: This involves the cyclization of a thioamide with a halogenated carbonyl compound.

    Coupling of the oxazolidinone and thiazole rings: This step often requires the use of coupling reagents such as EDCI or DCC to form the desired bond.

    Introduction of the benzonitrile group: This can be done through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Cancer-Targeting Compound 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer-Targeting Compound 1 has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including antimicrobial, antiviral, and anticancer properties, to understand its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Cancer-Targeting Compound 1 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s oxazolidinone and thiazole rings are key structural features that enable it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar compounds to Cancer-Targeting Compound 1 include:

    4-[2-(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which can affect its reactivity and biological activity.

    4-[2-(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzaldehyde:

    4-[2-(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzyl alcohol: This compound features a hydroxyl group, which can influence its solubility and reactivity in various chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-[2-(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-15(2)9-20-14(19)18(15)13-17-12(8-21-13)11-5-3-10(7-16)4-6-11/h3-6,8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHKCEIOFAUDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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